N-(3-chloro-4-methylphenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2.C2H2O4/c1-10-2-5-13(6-14(10)18)19-15(23)9-22-7-12(8-22)17-20-16(21-24-17)11-3-4-11;3-1(4)2(5)6/h2,5-6,11-12H,3-4,7-9H2,1H3,(H,19,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQBNPQXBRXRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological efficacy.
Chemical Profile
Molecular Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C19H21ClN4O6
- Molecular Weight: 436.8 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 436.8 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The incorporation of the cyclopropyl and oxadiazol moieties enhances the compound's lipophilicity and potential bioavailability, which are critical for its therapeutic effectiveness.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit tumor cell proliferation in vitro. For example, it demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro assays indicated that it possesses inhibitory effects against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
In Vitro Antitumor Activity
A study conducted on the antitumor effects of this compound revealed that it significantly reduced cell viability in human cancer cell lines. The IC50 values were determined through MTT assays, indicating a dose-dependent response.
Antimicrobial Screening
In another study assessing the antimicrobial activity of various compounds including this compound, the compound was found to be effective against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Features
Key structural analogs and their distinguishing attributes are summarized below:
Pharmacological Implications
- Target vs. Oxazolidinone Analog (): The azetidine core in the target compound may confer higher metabolic stability than the oxazolidinone ring, which is prone to enzymatic hydrolysis .
- Target vs. However, the target’s azetidine moiety may enable tighter binding to compact active sites .
- GPCR Targeting : Structural similarity to RO363 oxalate hints at possible β-adrenergic receptor modulation, though experimental validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
